molecular formula C7H12N2O3 B14733918 1-Ureidocyclopentanecarboxylic acid CAS No. 6269-82-5

1-Ureidocyclopentanecarboxylic acid

Cat. No.: B14733918
CAS No.: 6269-82-5
M. Wt: 172.18 g/mol
InChI Key: YDLPVKMKYCXPAQ-UHFFFAOYSA-N
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Description

1-Ureidocyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring with a carboxylic acid group and a ureido group attached

Preparation Methods

The synthesis of 1-ureidocyclopentanecarboxylic acid can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ureidocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ureidocyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ureidocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:

The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Ureidocyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a cyclopentane ring with both a carboxylic acid group and a ureido group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6269-82-5

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(carbamoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c8-6(12)9-7(5(10)11)3-1-2-4-7/h1-4H2,(H,10,11)(H3,8,9,12)

InChI Key

YDLPVKMKYCXPAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)N

Origin of Product

United States

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